HIV Protease Substrate IV

Vue d'ensemble

Description

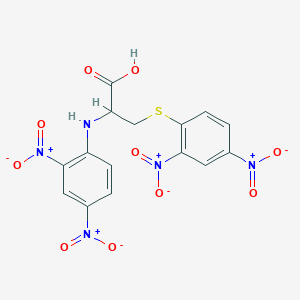

HIV Protease Substrate IV is a synthetic peptide substrate used in the study of HIV-1 protease activity. HIV-1 protease is an essential enzyme in the life cycle of the human immunodeficiency virus (HIV), responsible for cleaving the viral polyprotein precursors into functional proteins necessary for viral replication and maturation. The substrate is designed to mimic the natural cleavage sites of the viral polyproteins, allowing researchers to study the enzyme’s activity and screen potential inhibitors.

Applications De Recherche Scientifique

HIV Protease Substrate IV is widely used in various scientific research fields:

Chemistry: It is used to study the kinetics and mechanism of HIV-1 protease activity.

Biology: Researchers use it to understand the role of HIV-1 protease in the viral life cycle and to identify potential targets for therapeutic intervention.

Medicine: The substrate is crucial in the development and screening of HIV-1 protease inhibitors, which are key components of antiretroviral therapy for HIV/AIDS.

Industry: Pharmaceutical companies use it in the quality control and validation of HIV-1 protease inhibitors.

Mécanisme D'action

Target of Action

The primary target of the HIV Protease Substrate IV, also known as “Lys-Ala-Arg-Val-Nle-p-nitro-Phe-Glu-Ala-Nle amide”, is the HIV-1 protease (HIV PR) . This enzyme plays a crucial role in the life cycle of the HIV virus, particularly in the proper assembly and maturation of infectious virions . The HIV PR cleaves a viral polyprotein precursor into individual mature proteins, which are essential for the formation of new virions .

Mode of Action

The this compound interacts with its target, the HIV-1 protease, by binding to the enzyme’s active site . This binding inhibits the protease’s ability to cleave the viral polyprotein precursor into individual mature proteins . The compound’s interaction with the HIV PR leads to the inactivation of the enzyme, thereby blocking the formation of mature virion particles .

Biochemical Pathways

The this compound affects the life cycle of the HIV virus by inhibiting the action of the HIV-1 protease . This disruption prevents the cleavage of the viral polyprotein precursor, which is a crucial step in the assembly and maturation of infectious virions . As a result, the production of new virions is blocked, inhibiting the spread of the virus .

Pharmacokinetics

The effectiveness of antiretroviral drugs, including protease inhibitors, is known to be influenced by their pharmacokinetic properties .

Result of Action

The primary result of the action of the this compound is the inhibition of the HIV-1 protease, leading to a block in the formation of mature virion particles . This inhibition disrupts the life cycle of the HIV virus, preventing the spread of the virus .

Action Environment

The action of the this compound can be influenced by various environmental factors. For instance, the presence of mutations in the HIV-1 protease can lead to resistance to protease inhibitors . Additionally, the efficacy of the compound can be affected by the presence of other drugs, as drug-drug interactions can impact the pharmacokinetics of the compound .

Analyse Biochimique

Biochemical Properties

HIV Protease Substrate IV interacts with the HIV-1 protease, an enzyme that cleaves the viral polyproteins at specific sites to generate mature and infectious virus particles . The interaction between the this compound and the HIV-1 protease is crucial for the replication of the virus .

Cellular Effects

The effects of this compound on cellular processes are primarily related to its role in the replication of the HIV virus. By serving as a substrate for the HIV-1 protease, it contributes to the maturation of the virus, which can then infect other cells .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the HIV-1 protease. The HIV-1 protease cleaves the this compound at specific sites, which leads to the maturation of the virus . This process is crucial for the replication of the virus and its ability to infect other cells .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are primarily related to its role in the replication of the HIV virus. As the HIV-1 protease cleaves the this compound, the virus matures and becomes capable of infecting other cells .

Metabolic Pathways

This compound is involved in the life cycle of the HIV virus, specifically in the maturation of the virus . The HIV-1 protease cleaves the this compound at specific sites, which is a crucial step in the replication of the virus .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of HIV Protease Substrate IV typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Resin Loading: The first amino acid is attached to the resin.

Deprotection: The protecting group on the amino acid is removed.

Coupling: The next amino acid is activated and coupled to the growing peptide chain.

Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

Cleavage and Purification: The peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The use of advanced purification techniques, such as preparative HPLC, ensures high purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: HIV Protease Substrate IV primarily undergoes hydrolysis reactions catalyzed by HIV-1 protease. The enzyme cleaves the peptide bond at specific sites, mimicking the natural cleavage process of viral polyproteins.

Common Reagents and Conditions:

Reagents: HIV-1 protease, buffer solutions (e.g., phosphate buffer), and sometimes inhibitors for comparative studies.

Conditions: The reactions are typically carried out at physiological pH (around 7.4) and temperature (37°C).

Major Products: The primary products of the hydrolysis reaction are smaller peptide fragments resulting from the cleavage of the substrate by HIV-1 protease.

Comparaison Avec Des Composés Similaires

HIV Protease Substrate I: Another synthetic peptide substrate used for studying HIV-1 protease activity.

HIV Protease Substrate II: Similar to Substrate I, but with different amino acid sequences to study various cleavage sites.

HIV Protease Substrate III: Designed to mimic different cleavage sites of HIV-1 polyproteins.

Uniqueness: HIV Protease Substrate IV is unique in its specific amino acid sequence, which closely resembles the natural cleavage sites of HIV-1 polyproteins. This makes it particularly useful for studying the enzyme’s activity and screening potential inhibitors with high specificity and accuracy.

Propriétés

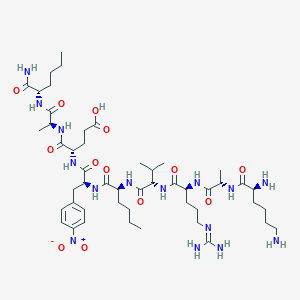

IUPAC Name |

(4S)-5-[[(2S)-1-[[(2S)-1-amino-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-(4-nitrophenyl)propanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H83N15O13/c1-7-9-15-33(40(52)67)58-41(68)29(6)57-44(71)36(22-23-38(65)66)60-47(74)37(26-30-18-20-31(21-19-30)64(76)77)62-45(72)34(16-10-8-2)61-48(75)39(27(3)4)63-46(73)35(17-13-25-55-49(53)54)59-42(69)28(5)56-43(70)32(51)14-11-12-24-50/h18-21,27-29,32-37,39H,7-17,22-26,50-51H2,1-6H3,(H2,52,67)(H,56,70)(H,57,71)(H,58,68)(H,59,69)(H,60,74)(H,61,75)(H,62,72)(H,63,73)(H,65,66)(H4,53,54,55)/t28-,29-,32-,33-,34-,35-,36-,37-,39-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJGGTDHEIUOPEB-WBMHOGBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)N)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CCCC)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](CCCC)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H83N15O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80580456 | |

| Record name | L-Lysyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valyl-L-norleucyl-4-nitro-L-phenylalanyl-L-alpha-glutamyl-L-alanyl-L-norleucinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80580456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1090.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128340-47-6 | |

| Record name | L-Lysyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valyl-L-norleucyl-4-nitro-L-phenylalanyl-L-alpha-glutamyl-L-alanyl-L-norleucinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80580456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

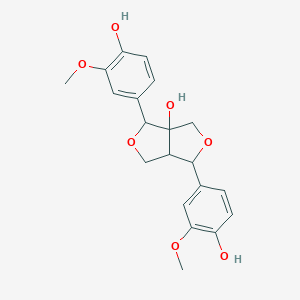

![2-methyl-1H-benzo[f]benzimidazole](/img/structure/B162237.png)